molecular formula C20H28B2N2O4 B2354792 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine CAS No. 1663470-21-0

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine

Cat. No.: B2354792
CAS No.: 1663470-21-0
M. Wt: 382.07
InChI Key: MEBYQDZDPPSAEZ-UHFFFAOYSA-N
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Description

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine is a boron-containing organic compound It is characterized by the presence of two boronate ester groups attached to a naphthyridine core

Mechanism of Action

Target of Action

Similar compounds have been used in photodiode devices , suggesting that they may interact with light-sensitive proteins or molecules.

Mode of Action

Given its structural similarity to other organic semiconductor building blocks , it may interact with its targets through electron transfer processes.

Result of Action

Its use in photodiode devices suggests it may influence light-sensitive processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine typically involves the reaction of 3,7-dibromo-1,5-naphthyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or dimethylformamide (DMF), and requires heating to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

    Solvents: Toluene, DMF, and other polar aprotic solvents are often used.

Major Products

    Coupling Products: Formed through Suzuki-Miyaura coupling, resulting in biaryl or diaryl compounds.

    Oxidation Products: Boronic acids formed from the oxidation of boronate esters.

Scientific Research Applications

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of organic semiconductors and other advanced materials.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine is unique due to its naphthyridine core, which imparts distinct electronic properties and reactivity compared to other boronate ester compounds. This uniqueness makes it valuable in specific synthetic and materials science applications.

Properties

IUPAC Name

3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28B2N2O4/c1-17(2)18(3,4)26-21(25-17)13-9-15-16(23-11-13)10-14(12-24-15)22-27-19(5,6)20(7,8)28-22/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBYQDZDPPSAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=N3)B4OC(C(O4)(C)C)(C)C)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28B2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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